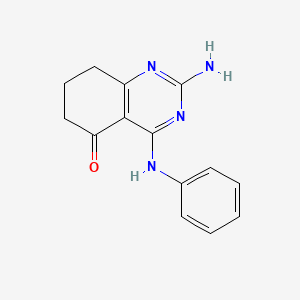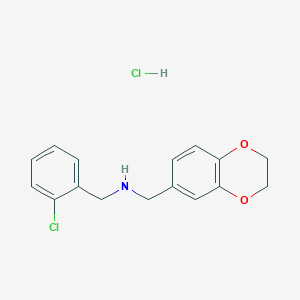![molecular formula C13H11F2NO2S2 B5325544 3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DFB, is a sulfonamide-based compound that has been gaining attention in the scientific community for its potential use in cancer treatment. This compound has shown promising results in preclinical studies as an inhibitor of certain proteins involved in cancer cell growth and proliferation. In
Mecanismo De Acción
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide exerts its anticancer effects through multiple mechanisms. It has been shown to bind to the ATP-binding pocket of Hsp90, inhibiting its activity and leading to the degradation of client proteins that are essential for cancer cell survival. This compound also inhibits the activity of HDACs, leading to the acetylation of histones and the upregulation of genes involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile in preclinical studies, with no significant adverse effects observed in animals. It has been shown to inhibit cancer cell growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its low toxicity profile makes it a safe compound to work with. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Direcciones Futuras
There are several potential future directions for 3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Additionally, more research is needed to understand the mechanisms of this compound-induced apoptosis and how it can be used to target specific cancer cell types.
Métodos De Síntesis
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-chloro-4,5-difluorobenzenesulfonamide with 2-(methylthio)aniline in the presence of a base. The resulting product can then be purified through recrystallization to obtain the final this compound compound.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of certain proteins, such as heat shock protein 90 (Hsp90) and histone deacetylases (HDACs), which are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S2/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSCFJDKBVIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)


![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)